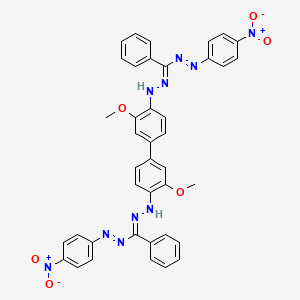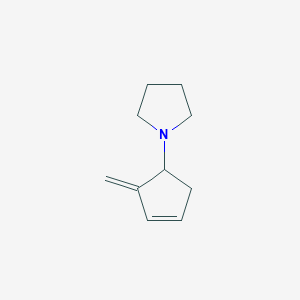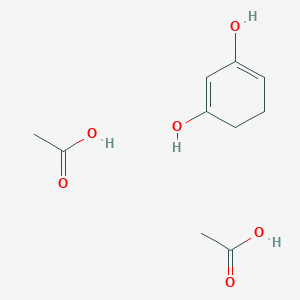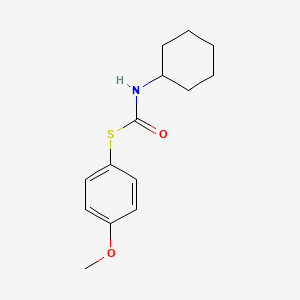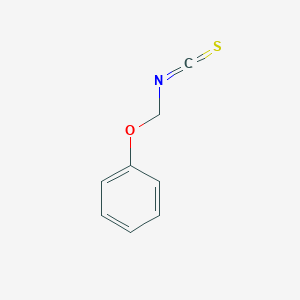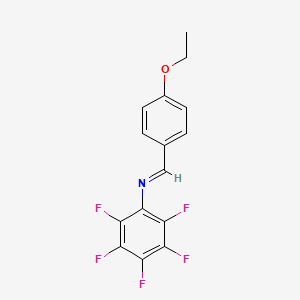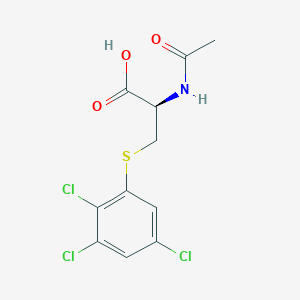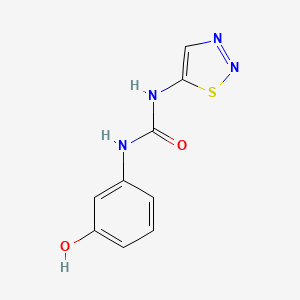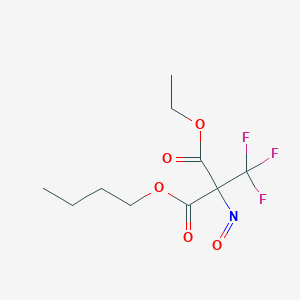
Butyl ethyl nitroso(trifluoromethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl ethyl nitroso(trifluoromethyl)propanedioate is an organic compound characterized by its unique structure, which includes a nitroso group, a trifluoromethyl group, and a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl ethyl nitroso(trifluoromethyl)propanedioate typically involves the reaction of butyl ethyl propanedioate with nitrosating agents in the presence of trifluoromethylating reagents. Common nitrosating agents include sodium nitrite and nitrosyl chloride, while trifluoromethylating reagents can include trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl ethyl nitroso(trifluoromethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitroso group.
Substitution: Products where the trifluoromethyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Butyl ethyl nitroso(trifluoromethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Butyl ethyl nitroso(trifluoromethyl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Butyl ethyl nitroso(trifluoromethyl)propanedioate can be compared to other nitroso and trifluoromethyl-containing compounds, such as:
Nitrosobenzene: Similar nitroso functionality but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the nitroso functionality.
Ethyl nitrosoacetate: Similar nitroso and ester functionalities but lacks the trifluoromethyl group.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63745-82-4 |
|---|---|
Molekularformel |
C10H14F3NO5 |
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
1-O-butyl 3-O-ethyl 2-nitroso-2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C10H14F3NO5/c1-3-5-6-19-8(16)9(14-17,10(11,12)13)7(15)18-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
PLGTYGDHBBGUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C(=O)OCC)(C(F)(F)F)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


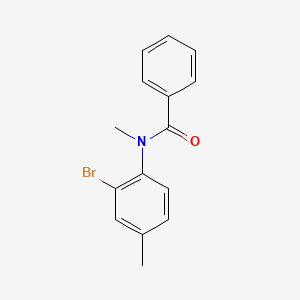

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
